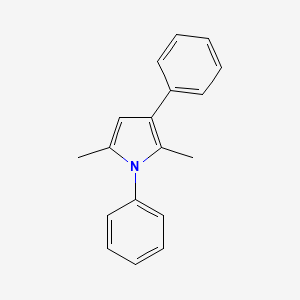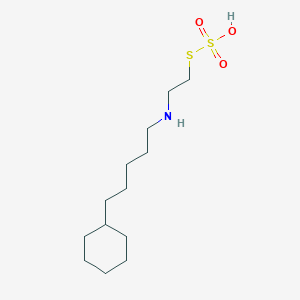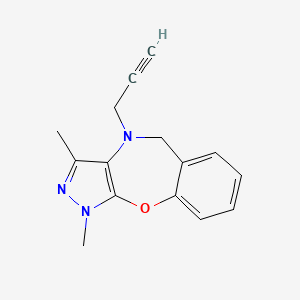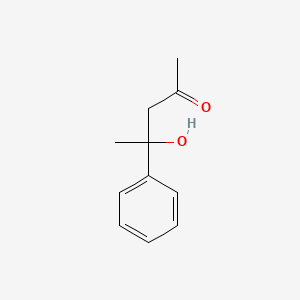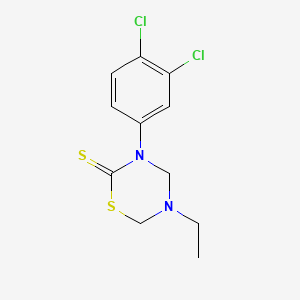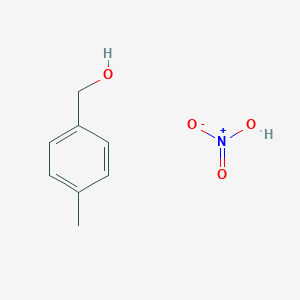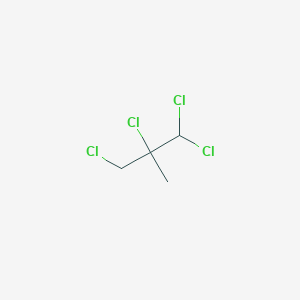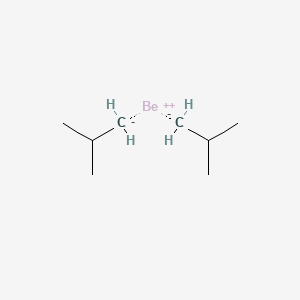![molecular formula C10H11O2P B14709375 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- CAS No. 21088-66-4](/img/structure/B14709375.png)
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dioxa-1-phosphabicyclo[221]heptane, 4-phenyl- is a bicyclic organophosphorus compound It is characterized by a unique structure that includes a phosphorus atom integrated into a bicyclic framework with two oxygen atoms and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- typically involves the reaction of a phosphorus trihalide with a diol in the presence of a base. One common method is the reaction of phenylphosphonic dichloride with ethylene glycol under basic conditions to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial in its role as a ligand. Additionally, its bicyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane: Lacks the phenyl group, leading to different reactivity and applications.
4-Phenyl-1,2,3-dioxaphospholane: A similar bicyclic compound with different ring sizes and properties.
Phenylphosphonic acid: A simpler phosphorus compound with different chemical behavior.
Uniqueness
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- is unique due to its combination of a bicyclic structure with a phenyl group and a phosphorus atom. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
21088-66-4 |
|---|---|
Formule moléculaire |
C10H11O2P |
Poids moléculaire |
194.17 g/mol |
Nom IUPAC |
4-phenyl-3,5-dioxa-1-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H11O2P/c1-2-4-9(5-3-1)10-6-13(7-11-10)8-12-10/h1-5H,6-8H2 |
Clé InChI |
YEWONVZFOHEVAU-UHFFFAOYSA-N |
SMILES canonique |
C1C2(OCP1CO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



